5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol is an organic compound notable for its complex structure, which includes a tert-butyl group, a dimethyl group, and an enynol moiety. This compound is classified under the category of alcohols due to the presence of a hydroxyl group in its structure. Its unique molecular arrangement contributes to its distinct chemical properties and reactivity patterns, differentiating it from simpler alkynes and terpenoids. The compound is identified by its Chemical Abstracts Service number 919516-28-2.
The synthesis of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol typically employs advanced flow microreactor systems. This modern approach offers several advantages over traditional batch processes, including greater efficiency, versatility, and sustainability. Flow microreactors allow for precise control over reaction conditions, which is crucial for achieving high yields and purity in chemical synthesis.
The synthesis process often involves the use of specific reagents and conditions tailored to facilitate the formation of the desired compound. The detailed steps may include:
The molecular formula for 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol is , with a molecular weight of 208.34 g/mol. The structural representation includes:
Property | Value |
---|---|
CAS Number | 919516-28-2 |
Molecular Formula | C14H24O |
Molecular Weight | 208.34 g/mol |
IUPAC Name | 5-tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol |
InChI | InChI=1S/C14H24O/c1-11(15)8-9... |
Canonical SMILES | CC(C#CC(=CC(C)(C)C)C(C)(C)C)O |
5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific conditions employed.
The physical properties of 5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
The chemical properties include:
5-Tert-butyl-7,7-dimethyloct-5-en-3-yn-2-ol has several significant applications in scientific research:
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: